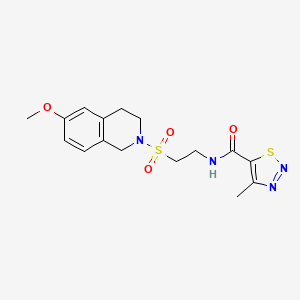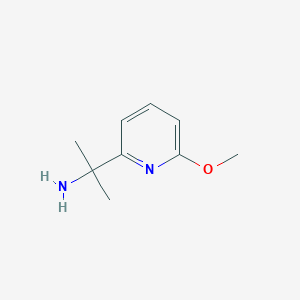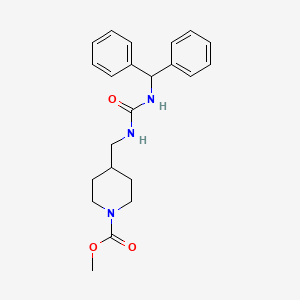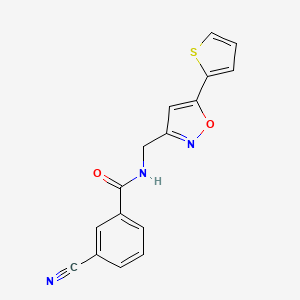
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel chemical compound with intriguing properties. Due to its unique molecular structure, this compound has garnered attention in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves multiple steps:
Formation of 6-methoxy-3,4-dihydroisoquinoline: : This intermediate can be synthesized from 6-methoxyisoquinoline through hydrogenation.
Sulfonylation: : This step involves introducing a sulfonyl group to the intermediate. This can be achieved using sulfonyl chloride under basic conditions.
Attachment of Ethyl Group: : The sulfonylated intermediate is then reacted with ethylene oxide to introduce the ethyl group.
Formation of 4-methyl-1,2,3-thiadiazole-5-carboxamide: : This step involves a cyclization reaction using appropriate reagents and conditions.
Final Assembly: : The final product is obtained by coupling the above intermediates under suitable reaction conditions, often involving condensation and purification steps.
Industrial Production Methods
Industrial production of this compound would likely follow optimized and scalable versions of the above synthetic routes. This includes utilizing large-scale reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of reactions:
Oxidation: : Potential oxidation of the methoxy group to a carbonyl compound using oxidizing agents.
Reduction: : Reduction of the sulfonyl group to a sulfoxide or sulfide using reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions can occur on the isoquinoline ring or the thiadiazole moiety under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO4, NaOCl
Reduction: : LiAlH4, NaBH4
Substitution: : Halogenating agents, nucleophiles
Major Products
Depending on the reaction type, major products could include oxidized methoxy derivatives, reduced sulfonyl intermediates, or substituted isoquinoline and thiadiazole compounds.
Scientific Research Applications
Chemistry
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide serves as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used to investigate enzyme-inhibitor interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, it is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects by binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound may interact with sulfur-containing amino acids or heterocyclic nitrogen atoms in target proteins, affecting biological pathways such as signal transduction, cellular metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-(ethylsulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl derivatives
1,2,3-thiadiazole carboxamide derivatives
Uniqueness
What sets N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinctive reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-11-15(25-19-18-11)16(21)17-6-8-26(22,23)20-7-5-12-9-14(24-2)4-3-13(12)10-20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHEKIZXIDUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCS(=O)(=O)N2CCC3=C(C2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2753818.png)
![6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753821.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2753824.png)


![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2753829.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)


![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2753835.png)
![thieno[3,2-g][1]benzothiole-4,5-dione](/img/structure/B2753836.png)
